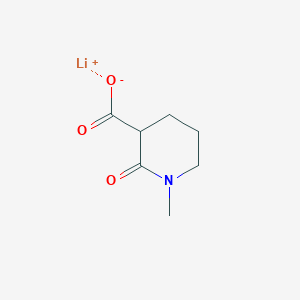

锂;1-甲基-2-氧代哌啶-3-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“Lithium;1-methyl-2-oxopiperidine-3-carboxylate” is a chemical compound . It’s related to “Ethyl 2-oxo-3-piperidinecarboxylate” and "Methyl 2-oxopiperidine-3-carboxylate" .

Synthesis Analysis

The synthesis of related compounds like “Ethyl 2-oxo-3-piperidinecarboxylate” involves reactions with alkali metals such as lithium . The synthesis of these compounds is often necessary for various applications .Molecular Structure Analysis

The molecular structure of related compounds like “Methyl 1-methyl-2-oxopiperidine-3-carboxylate” includes a piperidine ring, which is a six-membered ring with one nitrogen atom .Chemical Reactions Analysis

Lithium is a reactive metal and can reduce the carbon-halogen bonds of alkyl halides . This makes alkyl lithium and Grignard reagents excellent nucleophiles and useful reactants in synthesis .Physical And Chemical Properties Analysis

Lithium is an alkali metal but has properties more similar to the alkaline earth magnesium than to its group member sodium . For example, lithium carbonate is insoluble in water like MgCO3 unlike Na2CO3 .科学研究应用

神经保护作用和机制

在多项研究中,锂已被确认为一种神经保护剂。研究表明,它可以通过调节组蛋白甲基化和染色质结构来延长秀丽隐杆线虫的寿命,这表明除了其情绪稳定作用之外,它还具有新的作用机制 (McColl 等人,2008 年)。此外,锂抑制糖原合酶激酶-3β (GSK-3β) 已被认为与其神经保护能力有关,可能为阿尔茨海默病和亨廷顿病等神经退行性疾病提供治疗途径 (Rowe 和 Chuang,2004 年), (Forlenza、De-Paula 和 Diniz,2014 年)。

癌症研究应用

在癌症研究中,发现锂对人激素依赖性乳腺癌细胞的存活具有双相剂量依赖性效应。在较低浓度下,它通过抑制细胞凋亡来促进细胞存活,而在较高浓度下,它诱导细胞凋亡 (Suganthi 等人,2012 年)。

分子和细胞机制

锂对分子和细胞机制的影响已被广泛研究。它影响多种细胞过程,包括昼夜节律,通过调节核受体 Rev-erbα 的稳定性和激活时钟基因 Bmal1,突出了其治疗与昼夜节律改变相关的双相情感障碍的潜力 (Yin 等人,2006 年)。此外,锂减少 tau 蛋白磷酸化和促进微管组装的能力突出了其在阿尔茨海默病研究中的相关性 (Hong 等人,1997 年)。

生物医学工程和组织工程应用

除了其治疗应用外,锂离子因其在生物活性支架中的作用而被研究,通过 Wnt/β-catenin 信号通路增强牙周膜细胞的成骨分化,在牙周组织工程中显示出潜力 (Han 等人,2012 年)。

合成和化学传感

在化学领域,通过甲基 2-烷基-3-(烷基/芳基)-1-苯甲酰基氮丙啶-2-羧酸酯的开环合成多取代氨基酸展示了锂化合物在有机合成中的效用 (Papa 和 Tomasini,2000 年)。锂还被用于开发一种与 pH 无关的锂离子传感荧光化学传感器,突出了其在生物医学应用中的重要性 (Citterio 等人,2007 年)。

安全和危害

作用机制

Target of Action

The primary target of the compound “Lithium;1-methyl-2-oxopiperidine-3-carboxylate” is currently unknown. It’s worth noting that lithium salts, such as lithium carbonate, lithium citrate, and lithium orotate, are known to be mood stabilizers . They counteract both mania and depression, suggesting that they interact with targets involved in these mental states .

Mode of Action

Lithium, in its salt forms, is known to have a number of effects, ranging from inhibition of enzymes such as glycogen synthase kinase 3, inositol phosphatases, or modulation of glutamate receptors . The precise mechanism of action of the lithium ion Li+, which is the active principle in these salts, is still unknown .

Biochemical Pathways

Given the known effects of lithium salts, it’s plausible that this compound may influence pathways involving the enzymes and receptors mentioned above .

Result of Action

Given the mood-stabilizing effects of lithium salts, it’s possible that this compound may have similar effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with its targets. For instance, the compound “Methyl 2-oxopiperidine-3-carboxylate” is recommended to be stored in a dry room at normal temperature .

属性

IUPAC Name |

lithium;1-methyl-2-oxopiperidine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11NO3.Li/c1-8-4-2-3-5(6(8)9)7(10)11;/h5H,2-4H2,1H3,(H,10,11);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMEOOQISSMEMSM-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].CN1CCCC(C1=O)C(=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10LiNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2095411-03-1 |

Source

|

| Record name | lithium(1+) ion 1-methyl-2-oxopiperidine-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2,5-dimethoxyphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![N-([2,3'-bipyridin]-3-ylmethyl)-4-(4-fluorophenyl)-1H-pyrrole-2-carboxamide](/img/structure/B2997192.png)

![[(2-methyl-4-oxo-4H-pyran-3-yl)oxy]acetic acid](/img/structure/B2997196.png)

![(E)-1-[2-[(4-chlorophenyl)methoxy]phenyl]-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one](/img/structure/B2997198.png)

![4-(Pyrazolo[1,5-a]pyrazin-4-yl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2997202.png)

![4-(Trifluoromethyl)-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid](/img/structure/B2997203.png)

![(E)-N-(3-allyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2997204.png)